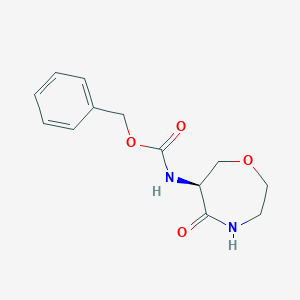

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate

Description

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate is a chiral carbamate derivative featuring a seven-membered 1,4-oxazepane ring system. The (S)-configuration at the 6-position defines its stereochemistry, which is critical for interactions with biological targets. The compound includes a benzyl carbamate moiety (C₆H₅CH₂O(CO)NH–) attached to the oxazepane backbone, with a ketone group at position 4. This structural framework confers unique physicochemical properties, such as moderate polarity due to the heteroatoms (oxygen and nitrogen) in the oxazepane ring and the carbamate group.

Properties

IUPAC Name |

benzyl N-[(6S)-5-oxo-1,4-oxazepan-6-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12-11(9-18-7-6-14-12)15-13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDUBUSVCKYGOV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (S)-5-oxo-1,4-oxazepane-6-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of environmentally friendly methods, such as the use of non-metallic regenerable reagents and CO2 capture agents, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents, leading to diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate serves as a building block in organic synthesis. It is utilized as a protecting group for amines during peptide synthesis, allowing for the selective modification of amino acids without interfering with their reactive sites .

Biology

In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its interactions with neurotransmitter transporters suggest it may modulate neurotransmitter levels, making it relevant in studies related to neuropharmacology.

Medicine

The therapeutic potential of this compound has been explored in the context of drug design and development. Its structural characteristics allow it to function as a prodrug , enhancing the stability and pharmacokinetic properties of therapeutic agents. Preliminary studies indicate its efficacy in treating conditions such as depression and anxiety disorders due to its ability to inhibit monoamine reuptake.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its role in synthesizing high-energy-density materials highlights its versatility in chemical manufacturing processes.

Case Studies and Research Findings

Research indicates that compounds similar to this compound exhibit significant biological activities. For instance, studies have shown that derivatives of oxazepane can act as effective inhibitors of neurotransmitter transporters, leading to increased levels of serotonin and norepinephrine in the brain. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases and mood disorders .

Mechanism of Action

The mechanism of action of Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Research Findings and Gaps

- : A structurally related benzo-oxazepine carbamate with allyl and dimethyl substituents demonstrates the impact of ring fusion on rigidity. This suggests that the target compound’s non-fused oxazepane ring may offer superior adaptability in binding pockets .

- : Simple benzoates highlight the trade-offs between ester/carbamate stability and bioavailability. The target compound’s carbamate group likely extends its half-life in vivo compared to phenyl benzoate .

- : Thiazole-carbamate hybrids emphasize the role of aromatic heterocycles in modulating solubility and target engagement. The absence of thiazole in the target compound may reduce cytotoxicity risks associated with aromatic metabolites .

Critical Gaps :

- No direct data on the target compound’s synthesis, bioactivity, or toxicity.

- Experimental validation of stereochemical effects and metabolic pathways is needed.

Biological Activity

Benzyl (S)-(5-oxo-1,4-oxazepan-6-YL)carbamate is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. Its structure features an oxazepane ring and a carbamate functional group, which contribute to its unique chemical properties and biological effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 264.281 g/mol. The compound's structural features include:

| Feature | Description |

|---|---|

| Structure Type | Oxazepane with a carbamate group |

| Unique Features | Stereochemistry affecting biological activity |

| Solubility | Soluble in organic solvents; moderately soluble in water |

This compound acts primarily through its interaction with amine groups, facilitating peptide synthesis and influencing various biochemical pathways. Its mode of action includes:

- Inhibition of Acetylcholinesterase (AChE) : As a carbamate, it can inhibit AChE, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for its potential neuropharmacological applications.

- Impact on Monoamine Transport : Research indicates that similar compounds exhibit monoamine reuptake inhibition, suggesting potential therapeutic applications for mood disorders such as depression and anxiety.

Biological Effects

The biological effects of this compound are diverse and can be categorized as follows:

- Neuropharmacological Activity : The compound's ability to modulate neurotransmitter levels may contribute to its efficacy in treating neurodegenerative diseases. Its role as a monoamine reuptake inhibitor positions it as a candidate for further research in the treatment of mood disorders.

- Immunotoxicity : The compound may initiate or exacerbate pathological immune processes, leading to potential immunotoxicity.

Pharmacokinetics

This compound exhibits pharmacokinetic properties typical of carbamates:

- Absorption and Distribution : Its solubility profile allows for effective absorption through cell membranes, enhancing its bioavailability.

- Metabolism : The compound undergoes hydrolysis and other metabolic transformations that can affect its biological activity and stability.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound and related compounds:

- Antiproliferative Activity : In vitro studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the oxazepane structure led to enhanced activity against human cervix carcinoma cells (HeLa) and murine leukemia cells (L1210) .

- Neuroprotective Effects : Research has shown that derivatives of this compound may provide neuroprotective benefits by modulating neurotransmitter systems involved in cognitive functions.

- Toxicological Studies : Animal models have indicated that high doses of carbamates can lead to toxic effects, necessitating careful dosage considerations in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for Benzyl (S)-(5-oxo-1,4-oxazepan-6-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling benzyl chloroformate (Cbz-Cl) with a functionalized oxazepane precursor under basic conditions (e.g., triethylamine). For example, analogous carbamates like Benzyl N-(5-bromopyrazin-2-yl)carbamate are synthesized via nucleophilic substitution between 5-bromo-2-aminopyrazine and Cbz-Cl . Optimization may include adjusting reaction temperature (0–25°C), solvent polarity (DMF or THF), and stoichiometry to minimize by-products. Monitoring via TLC or HPLC ensures completion.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use analytical techniques such as:

- NMR (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., carbamate carbonyl at ~155 ppm).

- HPLC-MS for purity assessment and molecular ion detection.

- IR spectroscopy to verify carbamate N-H stretching (~3350 cm⁻¹) and carbonyl absorption (~1700 cm⁻¹).

Reference spectral libraries (e.g., PubChem) for cross-validation .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM). Carbamates often exhibit moderate solubility in DMSO, critical for biological assays .

- Stability : Assess under varying pH (2–12) and temperatures. Benzyl carbamates may hydrolyze under strongly acidic/basic conditions; store at –20°C in anhydrous environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, enzyme isoform selectivity). For example, if the compound inhibits esterases in vitro but not in vivo:

Validate assay conditions (pH, cofactors).

Perform pharmacokinetic studies to assess bioavailability and metabolite interference.

Use isotopic labeling (e.g., ¹⁴C-tracers) to track compound degradation .

Q. What strategies are effective for elucidating the mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- X-ray crystallography/Molecular docking : Map interactions between the carbamate moiety and enzyme active sites (e.g., esterase catalytic triads).

- Site-directed mutagenesis : Identify critical residues for binding using mutant enzymes .

Q. How can researchers design experiments to probe the stereochemical influence of the (S)-configured oxazepane ring on bioactivity?

- Methodological Answer :

Synthesize both (S) and (R) enantiomers via chiral auxiliaries or asymmetric catalysis.

Compare IC₅₀ values in enzyme inhibition assays (e.g., proteases sensitive to stereochemistry).

Use circular dichroism (CD) to correlate conformational stability with activity .

Q. What analytical approaches are recommended for detecting and characterizing degradation products?

- Methodological Answer :

- LC-HRMS : Identify degradation fragments (e.g., benzyl alcohol from carbamate hydrolysis).

- Accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity, then quantify degradation via peak area normalization in HPLC .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in solubility data reported across studies?

- Methodological Answer :

- Standardize measurement protocols (e.g., shake-flask method at 25°C).

- Account for polymorphic forms (e.g., amorphous vs. crystalline) using XRPD.

- Publish detailed experimental conditions (solvent purity, equilibration time) to enable cross-study comparisons .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer :

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.

- Calculate EC₅₀/LC₅₀ values with 95% confidence intervals.

- Apply ANOVA for multi-group comparisons (e.g., cancer vs. normal cell lines) .

Comparative and Structural Studies

Q. How does the 1,4-oxazepane ring in this compound compare to similar heterocycles (e.g., piperidine, morpholine) in drug design?

- Methodological Answer :

- Conformational analysis : Use computational tools (e.g., Gaussian) to compare ring puckering and hydrogen-bonding capacity.

- SAR studies : Replace the oxazepane with piperidine in analogues and assess changes in potency/logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.